molecular formula C10H12N4O8S B10786923 Inosine 5'-sulfate CAS No. 70023-32-4

Inosine 5'-sulfate

Cat. No.: B10786923
CAS No.: 70023-32-4
M. Wt: 348.29 g/mol
InChI Key: IGYLPKLXFDOQGM-KQYNXXCUSA-N
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Description

Inosine 5’-sulfate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. Inosine itself is formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond. Inosine 5’-sulfate is characterized by the addition of a sulfate group to the inosine molecule, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of inosine 5’-sulfate can involve several synthetic routes. One common method is the sulfonation of inosine using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as pyridine or dimethylformamide to facilitate the reaction .

Industrial Production Methods: Industrial production of inosine 5’-sulfate often involves fermentation processes using genetically modified microorganisms. For instance, mutants of Bacillus subtilis can be cultured in a medium containing adenine and amino acids, with a carbon source such as saccharides or poly-alcohols. The fermentation is carried out under aerobic conditions, and the pH is maintained between 4 and 9. The inosine produced is then subjected to sulfonation to obtain inosine 5’-sulfate .

Chemical Reactions Analysis

Types of Reactions: Inosine 5’-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inosine 5’-sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of inosine 5’-sulfate involves its interaction with various molecular targets and pathways:

    Molecular Targets: Inosine 5’-sulfate can interact with enzymes involved in purine metabolism, such as inosine monophosphate dehydrogenase.

    Pathways: It can influence the mTORC1 signaling pathway, which is crucial for cellular growth and metabolism.

Comparison with Similar Compounds

Inosine 5’-sulfate can be compared with other similar compounds such as:

    Inosine: The parent compound without the sulfate group.

    Inosine 5’-monophosphate: A phosphorylated derivative of inosine.

    Xanthosine: An oxidized form of inosine.

Uniqueness: Inosine 5’-sulfate is unique due to its sulfate group, which can enhance its solubility and stability compared to inosine. This modification also allows it to participate in different biochemical reactions and pathways, making it a valuable compound for various applications .

Properties

CAS No.

70023-32-4

Molecular Formula

C10H12N4O8S

Molecular Weight

348.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C10H12N4O8S/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

IGYLPKLXFDOQGM-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COS(=O)(=O)O)O)O

Origin of Product

United States

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